molecular formula C7H12O3S B1363980 3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE CAS No. 35309-86-5

3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE

Cat. No.: B1363980
CAS No.: 35309-86-5
M. Wt: 176.24 g/mol
InChI Key: CPYGYTPZLDSIKS-UHFFFAOYSA-N
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Description

3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE is a chemical compound with the molecular formula C7H10O3S It is known for its unique structure, which includes an allyloxy group attached to a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE typically involves the reaction of tetrahydrothiophene-1,1-dioxide with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the allyloxy group. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction parameters ensures high throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE is unique due to the presence of the allyloxy group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-prop-2-enoxythiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-2-4-10-7-3-5-11(8,9)6-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYGYTPZLDSIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384314
Record name Thiophene, tetrahydro-3-(2-propenyloxy)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35309-86-5
Record name Thiophene, tetrahydro-3-(2-propenyloxy)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ALLYLOXYTETRAHYDROTHIOPHENE 1,1-DIOXIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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